molecular formula C13H11BrN4O3 B11437798 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11437798
M. Wt: 351.16 g/mol
InChI Key: SYWPZOYGZXJFER-UHFFFAOYSA-N
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Description

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a bromo-methoxyphenyl substituent at the 7-position and a carboxylic acid group at the 5-position. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Bromo-4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the bromo-methoxyphenyl group and the carboxylic acid group enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C13H11BrN4O3

Molecular Weight

351.16 g/mol

IUPAC Name

7-(3-bromo-4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H11BrN4O3/c1-21-11-3-2-7(4-8(11)14)10-5-9(12(19)20)17-13-15-6-16-18(10)13/h2-6,10H,1H3,(H,19,20)(H,15,16,17)

InChI Key

SYWPZOYGZXJFER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)Br

Origin of Product

United States

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